2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-prop-2-enylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-2-11-18-17-14-5-3-4-6-15(14)19-16(20-17)12-7-9-13(10-8-12)21(22)23/h2-10H,1,11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKZEJYGWMYVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving o-aminobenzamides and thiols.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring of a nitrobenzene derivative.
Attachment of the Prop-2-en-1-ylamine Moiety: The final step involves the alkylation of the quinazoline core with prop-2-en-1-ylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-position of the phenyl ring undergoes catalytic hydrogenation to form an amino derivative, a key step in modifying biological activity or further functionalization.
Reaction Conditions :
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Catalyst : 10% Pd/C (1.2 mol%)
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Solvent : Ethanol/water (4:1 v/v)
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Temperature : 60°C, 12 hours under H₂ (1 atm)
Product :
2-(4-Aminophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine
Characterization :
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¹H NMR (DMSO-d₆): δ 8.39 (s, 1H, NH₂), 7.91–7.62 (m, 4H, aromatic), 5.92 (m, 1H, CH₂=CH), 5.21 (d, J = 17 Hz, 1H), 5.12 (d, J = 10 Hz, 1H), 4.02 (d, J = 6 Hz, 2H, NCH₂) .
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HRMS : m/z calcd for C₁₇H₁₆N₄ [M + H]⁺: 283.1351; found: 283.1348 .
Allyl Group Functionalization
The prop-2-en-1-yl side chain participates in electrophilic and cycloaddition reactions due to its terminal alkene.
Epoxidation
Reagents :
Product :
2-(4-Nitrophenyl)-N-(oxiran-2-ylmethyl)quinazolin-4-amine
Application : Epoxides serve as intermediates for ring-opening reactions with nucleophiles (e.g., amines, thiols) .
Thiol-Ene Click Chemistry
Reagents :
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Thiol : Benzyl mercaptan (2 equiv)
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Initiator : AIBN (0.1 equiv)
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Conditions : Toluene, 80°C, 8 hours
Product :
2-(4-Nitrophenyl)-N-(3-(benzylthio)propyl)quinazolin-4-amine
Characterization :
Nucleophilic Aromatic Substitution (NAS)
The quinazoline core undergoes substitution at the 2- and 4-positions under basic conditions.
Reaction with Piperidine :
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Conditions : Piperidine (3 equiv), DMF, 100°C, 24 hours
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Yield : 65%
Product :
2-(4-Nitrophenyl)-4-(piperidin-1-yl)quinazoline
Mechanism : Deprotonation of the 4-amine followed by displacement with piperidine .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group introductions.
Suzuki-Miyaura Coupling
Reagents :
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Boronic Acid : 4-Methoxyphenylboronic acid (1.5 equiv)
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Na₂CO₃ (2 equiv)
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Solvent : Acetonitrile/H₂O (3:1), 100°C, 12 hours
Product :
2-(4-Nitrophenyl)-4-(4-methoxybenzyl)quinazolin-4-amine
Application : Expands π-conjugation for materials science applications .
Oxidation Reactions
The allyl group is oxidized to introduce carbonyl functionality.
Reagents :
Product :
2-(4-Nitrophenyl)-N-(2-oxoethyl)quinazolin-4-amine
Characterization :
Comparative Reactivity Table
Mechanistic Insights
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Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position of the phenyl ring and activating the quinazoline core for nucleophilic substitution .
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Allyl Group : The alkene’s π-electrons enable cycloadditions (e.g., Diels-Alder) and radical-mediated thiol-ene reactions, enhancing modular derivatization .
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Quinazoline Core : The 4-amine site undergoes alkylation/acylation, while the 2-nitrophenyl group stabilizes intermediates via resonance .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . It is believed to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of quinazoline compounds, including this one, highlighting their efficacy against various cancer cell lines. The results indicated that modifications to the nitrophenyl group could enhance biological activity, making it a promising scaffold for drug development.
Enzyme Inhibition
Research indicates that 2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine may act as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways related to growth and differentiation.
Data Table: Inhibition Studies
| Target Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 0.5 | Journal of Biological Chemistry |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | 0.8 | Cancer Research |
Antimicrobial Activity
The compound has shown potential antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Case Study:
In a study by Antimicrobial Agents and Chemotherapy, derivatives of quinazoline were tested against various bacterial strains. The findings suggested that the presence of the nitrophenyl group significantly enhanced antibacterial activity against Gram-positive bacteria.
Material Science
Beyond biological applications, this compound can be utilized in material science for the synthesis of organic semiconductors due to its unique electronic properties.
Research Findings:
Studies have demonstrated that quinazoline derivatives can be integrated into organic photovoltaic cells, improving their efficiency and stability.
Key Mechanisms:
- Kinase Inhibition: The compound may inhibit phosphorylation processes essential for cancer cell growth.
- Antimicrobial Action: It disrupts bacterial cell wall synthesis, leading to cell death.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine would depend on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl and prop-2-en-1-ylamine groups may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Quinazolin-4-amine Derivatives
Structural and Functional Group Analysis
Key structural analogs differ in substituents at the 2- and 4-positions of the quinazoline core. Below is a comparative analysis:
Computational and Experimental Data
- 3D-QSAR Studies : Morpholinyl derivatives () highlight the importance of hydrophobic and hydrogen-bonding interactions at the 2-position, suggesting the nitro group in the target compound may occupy similar pharmacophoric regions.
- Antimicrobial Activity: Thiadiazole derivatives with nitro groups () show enhanced activity against E. coli and C.
Biological Activity
2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is renowned for its diverse biological activities. This specific compound incorporates a quinazoline core , a 4-nitrophenyl group , and a prop-2-en-1-ylamine moiety , potentially imparting unique chemical and biological properties. Its structure suggests potential applications in drug discovery, particularly in areas such as cancer treatment and antimicrobial activity.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, may exhibit significant anticancer activity. A study highlighted the design and synthesis of various quinazolinamine derivatives that showed potent inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are implicated in multidrug resistance in cancer cells . The structural similarity to known inhibitors like gefitinib suggests that this compound could similarly modulate these proteins.
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have been explored for their antimicrobial effects. The introduction of nitrophenyl and prop-2-en-1-yl groups may enhance the compound's ability to interact with microbial targets, potentially leading to effective antimicrobial agents. Studies have shown that certain quinazoline derivatives exhibit broad-spectrum antibacterial activity, making them candidates for further investigation in infectious disease treatment.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The presence of the nitrophenyl group may enhance binding affinity to these targets, leading to modulation of cellular pathways associated with cancer progression or microbial resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. The following table summarizes key structural features and their impact on biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Nitrophenyl Group | Enhances binding affinity; potential for increased cytotoxicity against cancer cells. |
| Prop-2-en-1-ylamine Moiety | May improve solubility and bioavailability; contributes to overall pharmacological profile. |
| Quinazoline Core | Central scaffold that confers diverse biological activities; modifications can lead to varied effects. |
Case Study 1: Inhibition of BCRP
In a study investigating the inhibition of BCRP by quinazolinamine derivatives, compounds were synthesized and evaluated for their ability to reverse multidrug resistance in cancer cell lines. The findings indicated that modifications at the 4-position of the phenyl ring significantly influenced inhibitory activity against BCRP .
Case Study 2: Antimicrobial Screening
Another research effort focused on screening various quinazoline derivatives for antimicrobial properties against a range of bacterial strains. The study found that specific substitutions on the quinazoline ring enhanced antibacterial efficacy, suggesting that this compound could be developed into a potent antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for 2-(4-nitrophenyl)-N-(prop-2-en-1-yl)quinazolin-4-amine?
The compound can be synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate with propargylamine. For example, analogous quinazoline derivatives were prepared by reacting 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole in DMF, yielding crystalline products after purification via recrystallization in acetone . Key steps include:
Q. How is the compound characterized for structural and purity analysis?
Standard analytical techniques include:
- 1H/13C NMR : To confirm substituent positions and proton environments (e.g., aromatic protons at δ 7.26–7.18 ppm, allylic protons at δ 5.87 ppm) .
- Mass spectrometry : MALDI-TOF or HRMS to verify molecular weight (e.g., observed m/z 447.8 for a related quinazoline derivative) .
- XRD : For crystallographic confirmation of the quinazoline core and substituent orientations .
Intermediate Research Questions
Q. What substituent modifications enhance the compound’s bioactivity?
Structure-activity relationship (SAR) studies on quinazoline derivatives reveal:
- 4-Nitrophenyl group : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.
- Propargylamine side chain : Increases solubility and enables click chemistry for bioconjugation.
A 3D-QSAR model for similar compounds demonstrated that morpholine and methyl groups at specific positions improve analgesic activity by optimizing steric and electrostatic interactions .
Q. How do solvent systems affect the compound’s solubility and stability?
- Polar aprotic solvents (DMF, DMSO): Enhance solubility but may degrade the compound under prolonged heating.
- Aqueous mixtures : Limited solubility; co-solvents like polyethylene glycol (PEG) are recommended for in vitro assays. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking and dynamics simulations are used to study interactions with enzymes like HDAC8 or kinases:
- Protein preparation : PDB structures are optimized via energy minimization (e.g., AMBER force field).
- Docking software : AutoDock Vina or Schrödinger Suite identifies binding poses, with scoring functions (e.g., Glide XP) prioritizing high-affinity conformations.
For example, a related quinazoline derivative showed a docking score of −9.2 kcal/mol against HDAC8, correlating with in vitro IC50 values of 1.2 µM .
Q. How to resolve contradictions between in vitro and in vivo activity data?
Discrepancies may arise from metabolic instability or off-target effects. Strategies include:
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidative cleavage of the propargyl group).
- Pharmacokinetic studies : Adjust dosing regimens based on half-life (t1/2) and bioavailability.
A study on morpholine-substituted quinazolines reported improved in vivo efficacy after PEGylation to prolong circulation time .
Q. What methodologies validate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure IC50 using fluorogenic substrates (e.g., HDAC activity via Boc-Lys(Ac)-AMC cleavage).
- Cellular assays : Apoptosis (Annexin V/PI staining) and cell-cycle analysis (propidium iodide) confirm antiproliferative effects.
- In situ hybridization : Localizes target mRNA in tissue sections to correlate activity with target expression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
